Cas no 3934-20-1 (2,4-Dichloropyrimidine)
2,4-Dichloropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloropyrimidine
- 2.4-Dichloropyrimidine
- 2,4-Dichloropyrimidi
- 2,4-dichloro-pyrimidine
- 2,4-Dichlorpyrimidin
- 2,6-DICHLOROPYRIMIDINE
- 4-DichloropyriMidine
- dichloropyrimidine
- Pyrimidine, 2,4-dichloro-
- 2,4-dichloro pyrimidine
- YV96122OCD
- BTTNYQZNBZNDOR-UHFFFAOYSA-N
- Pyrimidine,4-dichloro-
- zlchem 210
- 2,4dichloropyrimidine
- PubChem4006
- 2,4-dichlorpyrimidine
- 2,4-dichloropyrmidine
- 2,4-dichloropyrimidin
- 2,4 dichlorpyrimidine
- 2,4-Dicloropyrimidine
- 2,4 dichloropyrimidine
- 2.4-d
- 2,4-Dichloropyrimidine,98%
- UNII-YV96122OCD
- F0001-1106
- J-640154
- 2,4 dichloro pyrimidine
- NSC37531
- D2310
- CS-B0776
- CHEMBL3188699
- NSC49119
- A6589
- AB00576
- 2-CHLOROPYRIMIDIN-4-YL CHLORIDE
- 2,4- dichloropyrimidine
- EN300-18947
- NSC-20212
- Pazopanib Intermediates
- 2,4-Dichloropyrimidine, 98%
- SY001677
- InChI=1/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2
- BCP27299
- MFCD00006061
- J-800157
- 2,4-dichloro-pyrmidine
- NS00030565
- Tox21_202830
- AKOS000280292
- NSC 20212
- NCGC00260376-01
- SCHEMBL63023
- BP-12063
- FT-0601414
- NSC-49119
- DTXCID4029149
- 3934-20-1
- NSC 49119
- 2,4-di-chloropyrimidine
- NSC20212
- PS-5432
- CAS-3934-20-1
- 2,4-dichloropyri-midine
- AC-2499
- AM20100038
- AI3-26561
- Z99601188
- 2-(2-Benzothiazolylthiol)ethanol
- NSC 37531
- W-106442
- DTXSID9049293
- EINECS 223-508-6
- 2, 4-dichloropyrimidine
- NSC-37531
- Pyrimidine,2,4-dichloro-
- DB-005858
- ALBB-006256
- STK503789
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- MDL: MFCD00006061
- Inchi: 1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H
- InChI Key: BTTNYQZNBZNDOR-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(N=1)Cl
- BRN: 110911
Computed Properties
- Exact Mass: 147.96000
- Monoisotopic Mass: 147.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.6445 (rough estimate)
- Melting Point: 59.0 to 62.0 deg-C
- Boiling Point: 101°C/23mmHg(lit.)
- Flash Point: 104.3 ± 5.4 ℃ (predicted value)
- Refractive Index: 1.6300 (estimate)
- Water Partition Coefficient: Soluble in water (partly), methanol, chloroform, and ethyl acetate.
- PSA: 25.78000
- LogP: 1.78340
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
- Sensitiveness: Moisture Sensitive
2,4-Dichloropyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:1759
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S28A
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Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
2,4-Dichloropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 25238-25/G |
2,4-DICHLOROPYRIMIDINE |
3934-20-1 | 95% | 25g |
$22 | 2023-09-18 | |
| AstaTech | 25238-100/G |
2,4-DICHLOROPYRIMIDINE |
3934-20-1 | 95% | 100g |
$49 | 2023-09-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0461759743- 25g |
2,4-Dichloropyrimidine |
3934-20-1 | 95%(HPLC) | 25g |
¥ 376.5 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-100g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 100g |
¥125.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-5g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-25g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 25g |
¥56.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-1kg |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 1kg |
¥689.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-10g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 10g |
¥33.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-500g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 500g |
¥431.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103228-250g |
2,4-Dichloropyrimidine |
3934-20-1 | 98% | 250g |
¥250.90 | 2023-09-03 |
2,4-Dichloropyrimidine Suppliers
2,4-Dichloropyrimidine Related Literature
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1. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidinesM. Monier,Doaa Abdel-Latif,Ahmed El-Mekabaty,Khaled M. Elattar RSC Adv. 2019 9 30835
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Borvornwat Toviwek,Jennifer Riley,Nicole Mutter,Mark Anderson,Lauren Webster,Irene Hallyburton,Duangkamol Gleeson,Kevin D. Read,M. Paul Gleeson RSC Med. Chem. 2022 13 1587
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3. 354. A new synthesis and the chemical properties of 5-aminopyrimidineN. Whittaker,T. S. G. Jones J. Chem. Soc. 1951 1565
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Gang Hu,Chu Wang,Xin Xin,Shuaikang Li,Zefei Li,Yanfang Zhao,Ping Gong New J. Chem. 2019 43 10190
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Nevine M. Y. Elsayed,Dalal A. Abou El Ella,Rabah A. T. Serya,Mai F. Tolba,Raed Shalaby,Khaled A. M. Abouzid Med. Chem. Commun. 2016 7 881
Additional information on 2,4-Dichloropyrimidine
Professional Introduction to 2,4-Dichloropyrimidine (CAS No. 3934-20-1)
2,4-Dichloropyrimidine, with the chemical formula C₅H₂Cl₂N₂ and CAS number 3934-20-1, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This heterocyclic compound, characterized by its pyrimidine core substituted with two chlorine atoms at the 2- and 4-positions, has garnered considerable attention due to its versatile reactivity and utility in constructing biologically active molecules.
The structure of 2,4-dichloropyrimidine facilitates its role as a key precursor in the synthesis of various pharmacologically relevant compounds. Its dichloro substitution pattern allows for selective functionalization, making it a valuable building block in medicinal chemistry. Researchers have leveraged this compound to develop novel therapeutic agents targeting a range of diseases, including cancer, infectious disorders, and inflammatory conditions.
In recent years, advancements in synthetic methodologies have enhanced the accessibility and efficiency of utilizing 2,4-dichloropyrimidine in drug discovery. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the construction of complex molecular architectures with high precision. These innovations have not only streamlined the synthesis of target compounds but also expanded the scope of possible applications.
One notable area where 2,4-dichloropyrimidine has made a substantial impact is in the development of antiviral agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are pivotal in inhibiting viral replication. For instance, derivatives of 2,4-dichloropyrimidine have been investigated for their potential to interfere with viral polymerase enzymes, thereby blocking the spread of pathogens. Such studies highlight the compound's relevance in addressing emerging infectious diseases.
Furthermore, the pharmaceutical industry has explored 2,4-dichloropyrimidine as a precursor for anticancer therapies. Pyrimidine-based molecules are known for their ability to modulate critical biological pathways involved in tumor growth and progression. By incorporating functional groups derived from 2,4-dichloropyrimidine, chemists have designed small-molecule inhibitors that selectively target cancer cells while minimizing side effects on healthy tissues. Preliminary clinical trials have shown promising results with certain derivatives, underscoring the therapeutic potential of this compound class.
The agrochemical sector also benefits from the applications of 2,4-dichloropyrimidine. Its structural features make it suitable for synthesizing herbicides and pesticides that enhance crop protection strategies. Researchers have engineered pyrimidine derivatives that exhibit potent activity against weeds and pests without harming beneficial flora or fauna. This aligns with global efforts to develop sustainable agricultural practices that ensure food security while minimizing environmental impact.
From a chemical perspective, the reactivity of 3934-20-1 is governed by its electron-withdrawing chlorine substituents and the electron-rich pyrimidine ring. These characteristics enable diverse transformations, including nucleophilic aromatic substitution (SNAr), halogen exchange reactions, and metal-catalyzed coupling processes. Such reactions are fundamental to constructing more intricate molecules with tailored properties for specific applications.
The synthesis of 2,4-dichloropyrimidine itself is typically achieved through chlorination reactions on pyrimidine precursors or via multi-step sequences involving cyclization and halogenation steps. Recent studies have focused on optimizing these processes to improve yield and reduce waste generation, aligning with green chemistry principles. Catalytic systems that employ transition metals or organocatalysts have been particularly effective in enhancing reaction efficiency.
In conclusion, 2,4-dichloropyrimidine (CAS No. 3934-20-1) represents a cornerstone compound in synthetic chemistry with far-reaching implications across pharmaceuticals, agriculture, and materials science. Its unique structural attributes and reactivity profile continue to drive innovation in drug development and industrial applications. As research progresses, we can anticipate further discoveries leveraging this versatile intermediate to address global challenges in health and sustainability.
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